(3S,3'S,4'R,5'S)-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-5-(2-oxo-1-benzo[cd]indolyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one
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Overview
Description
(3S,3'S,4'R,5'S)-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-5-(2-oxo-1-benzo[cd]indolyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one is a member of isoindoles.
Scientific Research Applications
Synthesis and Characterization
- The synthesis of complex organic compounds, including those with spiro[oxolane-2,2′-piperazine]-3′,6′-diones structures, plays a crucial role in exploring novel chemical entities and understanding their properties (Shin et al., 1983).
- Advanced synthesis techniques have enabled the creation of compounds with unique molecular structures such as spiro[indole-3,2'-oxolane]ones, offering new avenues for research in organic and medicinal chemistry (Iijima et al., 1979).
Chemical Reactions and Interactions
- Research into the reactions of compounds like 4-methylidenedioxolan-2-ones with 2-methyltryptamines, forming new heterocyclic systems, highlights the versatility of such compounds in chemical synthesis (Titov et al., 2004).
- The study of π-hole tetrel bonding interactions in compounds with triazole derivatives, similar to the one , provides insights into molecular interactions and bonding patterns that are crucial for designing new materials and drugs (Ahmed et al., 2020).
Structural Analysis and Design
- X-ray diffraction and NMR spectroscopy have been used for structural determination of complex compounds, which is essential for understanding their chemical behavior and potential applications (Kariuki et al., 2022).
- The study of stereoisomers of compounds with similar structural features, using mass spectrometry, assists in the precise characterization of their molecular structures, which is vital for their potential application in pharmaceuticals (Cristoni et al., 2000).
Potential Applications in Drug Development
- The synthesis and evaluation of triazolylindole derivatives for antifungal activity represent a significant area of research in developing new therapeutic agents (Singh et al., 2014).
- Novel compounds with structural features similar to the compound are being explored for their antimicrobial properties, adding to the repertoire of potential new drugs (Bhovi et al., 2005).
Properties
Molecular Formula |
C41H43N5O5Si |
---|---|
Molecular Weight |
713.9 g/mol |
IUPAC Name |
(3S,3'S,4'R,5'S)-5'-[2-[4-(2-hydroxyethyl)triazol-1-yl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-5-(2-oxobenzo[cd]indol-1-yl)-1-prop-2-enylspiro[indole-3,2'-oxolane]-2-one |
InChI |
InChI=1S/C41H43N5O5Si/c1-6-21-45-34-18-13-29(46-35-12-8-10-27-9-7-11-32(37(27)35)39(46)48)24-33(34)41(40(45)49)26(2)38(52(4,5)31-16-14-30(50-3)15-17-31)36(51-41)19-22-44-25-28(20-23-47)42-43-44/h6-18,24-26,36,38,47H,1,19-23H2,2-5H3/t26-,36+,38-,41+/m1/s1 |
InChI Key |
GXOHVFDPSWVPKP-DBELEVBLSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](O[C@]12C3=C(C=CC(=C3)N4C5=CC=CC6=C5C(=CC=C6)C4=O)N(C2=O)CC=C)CCN7C=C(N=N7)CCO)[Si](C)(C)C8=CC=C(C=C8)OC |
Canonical SMILES |
CC1C(C(OC12C3=C(C=CC(=C3)N4C5=CC=CC6=C5C(=CC=C6)C4=O)N(C2=O)CC=C)CCN7C=C(N=N7)CCO)[Si](C)(C)C8=CC=C(C=C8)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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